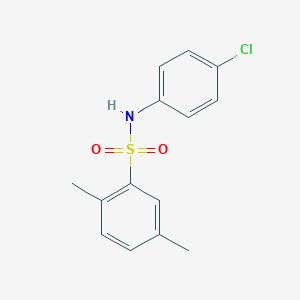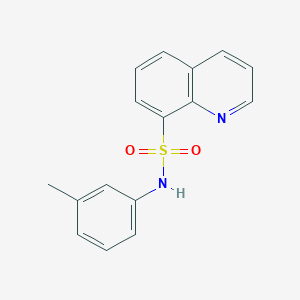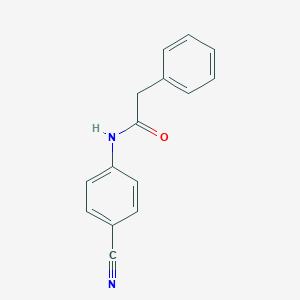
2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H15NO2 . It is a heterocyclic compound that contains a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinoline ring fused with a phenyl ring that carries two methyl groups at the 2 and 5 positions . The quinoline ring itself is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.32 . It is a powder at room temperature . The melting point is reported to be 201-202°C .
Applications De Recherche Scientifique
Anticorrosive Materials
Quinoline derivatives, including 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, have been extensively studied for their anticorrosive properties. These compounds are known for their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This ability makes them effective as corrosion inhibitors, protecting metals from degradation. The high electron density of quinoline derivatives contributes to their effectiveness in preventing metallic corrosion. This application is crucial in various industries where metal preservation is essential, including construction, automotive, and maritime sectors (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinoline and its derivatives have been recognized for their potential in the field of optoelectronics. Research has shown that incorporating quinoline into π-extended conjugated systems can significantly enhance the creation of novel optoelectronic materials. These materials are essential for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The versatility of quinoline derivatives in synthesizing compounds with desirable electroluminescent properties opens up possibilities for advances in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This area of application demonstrates the critical role of quinoline derivatives in advancing technology for display and lighting solutions (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biocatalyst Inhibition
The role of carboxylic acids, including this compound, as inhibitors in biocatalytic processes has been a subject of scientific inquiry. These compounds can interfere with microbial activity, affecting the production and yield of various biorenewable chemicals. Understanding the inhibitory effects of quinoline derivatives on microbes such as Escherichia coli and Saccharomyces cerevisiae is vital for developing strategies to overcome these challenges. This research has implications for the fermentation industry, where the goal is to maximize the production of biorenewable fuels and chemicals without the detrimental effects caused by inhibitory substances (Jarboe, Royce, & Liu, 2013).
Drug Discovery
The exploration of quinoline derivatives in drug discovery has highlighted their significance in developing new therapeutic agents. These compounds exhibit a broad spectrum of biological activities, making them attractive candidates for pharmaceutical research. The ability to modify the quinoline structure to achieve targeted biological effects has led to the synthesis of compounds with potential as anticancer, antimicrobial, and anti-inflammatory agents. This versatility underscores the importance of quinoline derivatives in medicinal chemistry, offering pathways to novel treatments for various diseases (Salahuddin et al., 2023).
Safety and Hazards
The safety information available indicates that “2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid” may be hazardous. The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
The primary targets of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and cellular context.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-8-12(2)14(9-11)17-10-15(18(20)21)13-5-3-4-6-16(13)19-17/h3-10H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKYBSLBFZYHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346889 |
Source


|
| Record name | 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20389-07-5 |
Source


|
| Record name | 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




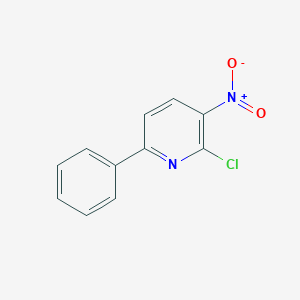
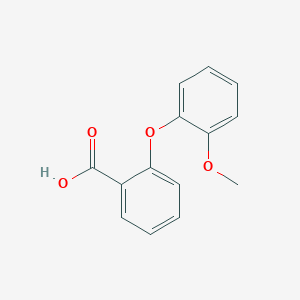

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
